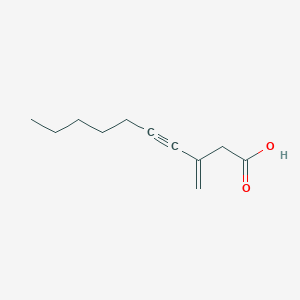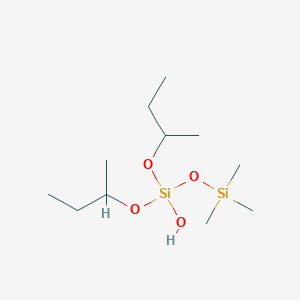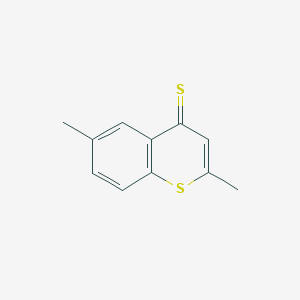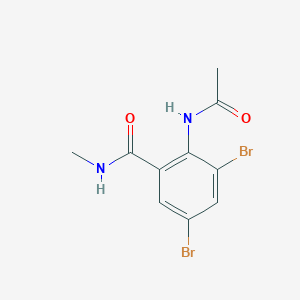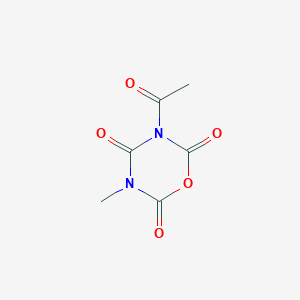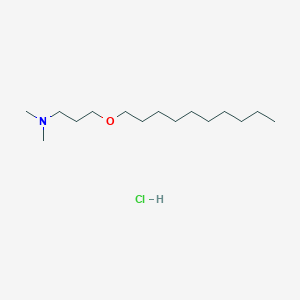
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H29ClNO. It is a derivative of propanamine, characterized by the presence of a decyloxy group and a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride typically involves the reaction of 3-chloropropan-1-amine with decanol in the presence of a base, followed by quaternization with dimethylamine. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Potassium carbonate or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 3-chloropropan-1-amine, decanol, dimethylamine
Reaction Conditions: Elevated temperatures (80-100°C), high pressure
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Forms corresponding N-oxide derivatives
Reduction: Can be reduced to primary amines
Substitution: Reacts with halogens to form substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
Oxidation: N-oxide derivatives
Reduction: Primary amines
Substitution: Halogenated amines
Scientific Research Applications
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential as a bioactive compound in cellular studies
Medicine: Explored for its pharmacological properties, including potential therapeutic applications
Industry: Employed in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride involves its interaction with cellular membranes and proteins. It acts by:
Molecular Targets: Binding to specific receptors or enzymes
Pathways Involved: Modulating signal transduction pathways, affecting cellular processes such as proliferation and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N,N-dimethylpropan-1-amine hydrochloride
- N,N-dimethyl-1-propanamine
- 3-dimethylamino-1-propyl chloride hydrochloride
Uniqueness
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride stands out due to its unique decyloxy group, which imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
88552-80-1 |
|---|---|
Molecular Formula |
C15H34ClNO |
Molecular Weight |
279.89 g/mol |
IUPAC Name |
3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H33NO.ClH/c1-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)3;/h4-15H2,1-3H3;1H |
InChI Key |
ZYJJCEYGKZUKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

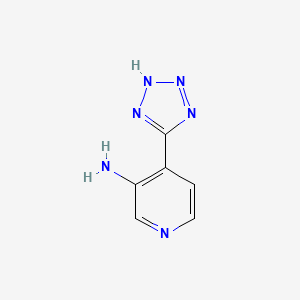
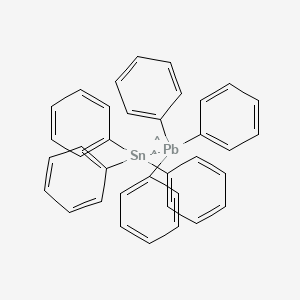
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
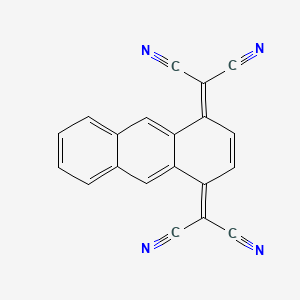
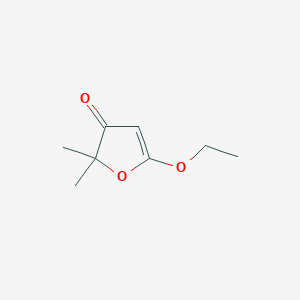

![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]](/img/structure/B14399917.png)
